6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic compound characterized by its bromine and pyridine functional groups This compound belongs to the chromene family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the bromination of the chromene core. This is followed by the introduction of the pyridin-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. These methods also focus on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: In biological research, 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide is studied for its potential biological activities. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it valuable in the design of drugs for various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyridine group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-chloro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
6-iodo-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
6-bromo-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
Uniqueness: 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide stands out due to its bromine atom, which imparts unique reactivity compared to its chloro and iodo counterparts. Additionally, the pyridin-2-ylmethyl group provides distinct binding properties compared to the pyridin-3-ylmethyl group.
Properties
IUPAC Name |
6-bromo-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-4-5-14-10(7-11)8-13(16(21)22-14)15(20)19-9-12-3-1-2-6-18-12/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJYHBRIWSAPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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